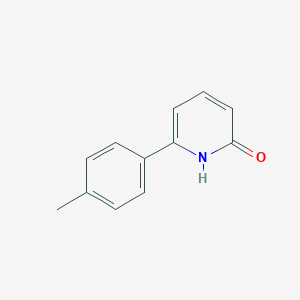

6-(p-Tolyl)pyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(p-Tolyl)pyridin-2-ol typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then used as a precursor to prepare the pyridine derivative .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 6-(p-Tolyl)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reagents used.

Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Catalysts like palladium on carbon and reagents such as halogens are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Reactivity : The compound's unique structure allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Antimicrobial Activity : Research indicates that compounds similar to 6-(p-Tolyl)pyridin-2-ol exhibit antimicrobial properties against various bacterial strains. This suggests that it may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial growth.

- Anticancer Properties : Studies have shown that derivatives of pyridin-2(1H)-one can induce cell cycle arrest in cancer cell lines such as HepG2 and SKOV-3. These effects are often mediated through the inhibition of key kinases involved in cell proliferation .

Medicine

- Analgesic Effects : Compounds with similar structures have been identified as inhibitors of p38α MAPK, which is involved in pain pathways. This inhibition could provide therapeutic benefits for managing chronic pain conditions such as mechanical allodynia .

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry

- Material Development : this compound is utilized in developing new materials with specific properties, enhancing performance in applications such as coatings and polymers.

Mechanical Allodynia Model

A study investigated the effects of pyridinone derivatives on mechanical allodynia in rats. The most potent compound demonstrated rapid analgesic effects by inhibiting p38 MAPK activity, indicating its potential for chronic pain management .

Cancer Cell Line Studies

Research on various pyridinone derivatives revealed that specific substitutions on the pyridine ring could enhance cytotoxicity against cancer cells. This positions these compounds as promising candidates for further development as anticancer agents .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

6-(pyridin-2-yl)pyrimidin-2-ol: This compound shares a similar pyridine structure but with a pyrimidine ring.

6-(pyridin-2-yl)pyrimidin-2-thiol: Similar to the above, but with a thiol group instead of a hydroxyl group.

Uniqueness: 6-(p-Tolyl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

6-(p-Tolyl)pyridin-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a p-tolyl group and a hydroxyl group at the 2-position. This structure is significant because it influences the compound's reactivity and biological properties. The presence of the hydroxyl group can enhance hydrogen bonding interactions, potentially increasing its affinity for biological targets.

Targeted Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains, suggesting that this compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or enzyme inhibition.

- Anticancer Properties : Studies have demonstrated that derivatives of pyridin-2(1H)-one can induce cell cycle arrest in cancer cell lines, such as HepG2 and SKOV-3, suggesting potential as anticancer agents . The mechanism often involves the inhibition of key kinases involved in cell proliferation.

- Analgesic Effects : Similar compounds have been identified as inhibitors of p38α MAPK, a kinase involved in pain pathways. This inhibition could provide therapeutic benefits in managing conditions like mechanical allodynia .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound:

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | TBD | Induces G1/M phase arrest |

| This compound | SKOV-3 | TBD | Induces apoptosis |

These studies reveal that this compound can effectively inhibit cancer cell growth, although specific IC50 values are yet to be fully characterized.

In Vivo Studies

In vivo evaluations using animal models have further supported the potential analgesic properties of related pyridinone derivatives. For instance, compounds from similar classes were able to significantly reduce pain responses in rat models of inflammatory pain .

Case Studies

- Mechanical Allodynia Model : A study investigated the effects of pyridinone derivatives on mechanical allodynia in rats. The most potent compound from the series exhibited rapid analgesic effects by inhibiting p38 MAPK activity, indicating a promising therapeutic avenue for chronic pain management .

- Cancer Cell Line Studies : A series of pyridinone derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain substitutions on the pyridine ring could enhance cytotoxicity, making these compounds candidates for further development as anticancer agents .

Propriétés

IUPAC Name |

6-(4-methylphenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQQUHTPUVQJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396586 |

Source

|

| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129720-57-6 |

Source

|

| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.